molecular formula C14H18ClNO4S B580025 Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate CAS No. 1211587-42-6

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B580025
CAS No.: 1211587-42-6
M. Wt: 331.811
InChI Key: JOQRDARBUIIJCV-UHFFFAOYSA-N
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Description

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carboxylate ester. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl compounds. One common method includes the reaction of benzyl piperidine-1-carboxylate with chlorosulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The compound can be reduced to form different piperidine derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

The major products formed from these reactions include sulfonamides, reduced piperidine derivatives, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate
  • Benzyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate
  • Benzyl 4-((bromosulfonyl)methyl)piperidine-1-carboxylate

Uniqueness

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives.

Properties

IUPAC Name

benzyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQRDARBUIIJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174627
Record name Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-42-6
Record name Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211587-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
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